molecular formula C30H41NO17 B561655 Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside CAS No. 359436-57-0

Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside

Cat. No.: B561655
CAS No.: 359436-57-0
M. Wt: 687.648
InChI Key: PVUZBLNDARHJPS-FIVSWNKTSA-N
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Description

Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside: is a synthetic compound that combines the Lewis X trisaccharide with a 4-methylumbelliferyl glycoside moiety. The Lewis X trisaccharide is a carbohydrate structure that plays a significant role in cell-cell recognition and adhesion processes. The 4-methylumbelliferyl glycoside is a fluorescent tag that allows for easy detection and quantification in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the final attachment of the 4-methylumbelliferyl group. The process often requires the use of specific catalysts and reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside is used as a model compound to study glycosylation reactions and carbohydrate chemistry. Its fluorescent tag allows for easy monitoring of reactions .

Biology: In biological research, this compound is used to study cell-cell interactions, particularly those involving selectins, which are proteins that bind to the Lewis X trisaccharide. It is also used in assays to detect and quantify specific glycosidases .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a tool in quality control processes for glycosylation reactions .

Mechanism of Action

Molecular Targets and Pathways: The primary molecular targets of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside are selectins, which are cell adhesion molecules. The compound binds to the carbohydrate recognition domain of selectins, thereby inhibiting their interaction with natural ligands. This can modulate cell-cell adhesion processes and has potential therapeutic applications in inflammatory diseases and cancer .

Comparison with Similar Compounds

Uniqueness: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside is unique due to its combination of the Lewis X trisaccharide with a fluorescent tag, making it particularly useful in biochemical assays and research applications .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO17/c1-10-6-18(35)44-15-7-13(4-5-14(10)15)43-28-19(31-12(3)34)27(48-29-24(40)22(38)20(36)11(2)42-29)26(17(9-33)46-28)47-30-25(41)23(39)21(37)16(8-32)45-30/h4-7,11,16-17,19-30,32-33,36-41H,8-9H2,1-3H3,(H,31,34)/t11-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUZBLNDARHJPS-FIVSWNKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857929
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359436-57-0
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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